The synthesis of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide typically involves the reaction of 5-chloropentanoyl chloride with 4-(phenylmethoxy)cyclohexylamine. This reaction is carried out under controlled conditions to optimize yield and purity.
The molecular structure of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide features several key components:
Trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide can undergo several chemical reactions:
The mechanism of action for trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide involves its interaction with specific molecular targets, which may include receptors or enzymes within biological systems.
Trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide exhibits several notable physical and chemical properties:
The stability of this compound under various conditions (e.g., temperature, light exposure) is essential for its storage and application in research settings .
Trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide has several scientific applications:
The systematic IUPAC name trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide precisely defines this compound’s structure:
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 98454-45-6 |
| Molecular Formula | C₁₈H₂₆ClNO₂ |
| Exact Mass | 323.1652 g/mol |
| SMILES Notation | ClCCCCC(=O)N[C@@H]1CC[C@H](CC1)OCc2ccccc2 [4] |
The trans prefix explicitly denotes the stereochemistry of the 1,4-disubstituted cyclohexyl ring:
[C@@H]... [C@H]) [4]. Density Functional Theory (DFT) simulations predict the trans isomer’s stability:
Table 2: Key Conformational Properties
| Parameter | Trans Isomer | Cis Isomer (Predicted) |
|---|---|---|
| Relative Energy (DFT) | 0 kcal/mol (ref) | +3.5 kcal/mol |
| Benzyloxy Orientation | Equatorial | Axial |
| Amide Group Position | Equatorial | Equatorial/Axial |
| Crystallinity | High (mp 108–109.5°C) | Low |
Synthetic accessibility:
Physicochemical contrasts:
Stereochemical impact:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7